4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole
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Overview
Description
4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of bromine atoms and triisopropylsilyl groups attached to a bithiazole core
Preparation Methods
The synthesis of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole typically involves the bromination of its parent heterocycle. The reaction conditions for this process include the use of bromine as a reagent and a suitable solvent, such as dichloromethane, under controlled temperature conditions . The structure of the resulting compound is confirmed by X-ray analysis . Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure efficiency and safety.
Chemical Reactions Analysis
4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole undergoes various types of chemical reactions, including:
Aromatic Nucleophilic Substitution (SNAr): This reaction involves the substitution of one bromine atom by nitrogen nucleophiles, resulting in mono- and bis-aminated derivatives.
Cross-Coupling Reactions: Suzuki–Miyaura and Stille coupling reactions are effective methods for the formation of mono- and di(het)arylated derivatives. These reactions typically use palladium catalysts and appropriate ligands under controlled conditions.
Thiolation: Reaction with thiols forms bis-derivatives.
The major products formed from these reactions include various arylated and aminated derivatives, which can be useful building blocks for further chemical synthesis.
Scientific Research Applications
4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole has several scientific research applications, including:
Organic Photovoltaics: The compound is used in the synthesis of chromophores for organic photovoltaic devices due to its electron-deficient nature and stability.
Organic Light-Emitting Diodes (OLEDs): It serves as a building block for the synthesis of materials used in OLEDs.
Material Science: The compound’s unique structural features make it suitable for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole involves its interaction with various molecular targets and pathways. The compound’s electron-deficient nature allows it to participate in electron transfer processes, making it useful in applications such as photovoltaics and OLEDs
Comparison with Similar Compounds
Similar compounds to 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole include:
4,8-Dibromobenzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound also features bromine atoms and a bithiazole core, but with different substituents.
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Another brominated compound with a biphenyl core.
The uniqueness of 4,4’-Dibromo-2,2’-bis(triisopropylsilyl)-5,5’-bithiazole lies in its specific combination of bromine atoms and triisopropylsilyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-bromo-5-[4-bromo-2-tri(propan-2-yl)silyl-1,3-thiazol-5-yl]-1,3-thiazol-2-yl]-tri(propan-2-yl)silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42Br2N2S2Si2/c1-13(2)31(14(3)4,15(5)6)23-27-21(25)19(29-23)20-22(26)28-24(30-20)32(16(7)8,17(9)10)18(11)12/h13-18H,1-12H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWAYAXELMAWTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C1=NC(=C(S1)C2=C(N=C(S2)[Si](C(C)C)(C(C)C)C(C)C)Br)Br)(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Br2N2S2Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735651 |
Source
|
Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223559-98-5 |
Source
|
Record name | 4,4'-Dibromo-2,2'-bis[tri(propan-2-yl)silyl]-5,5'-bi-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dibromo-2,2'-bis(triisopropylsilyl)-5,5'-bithiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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